molecular formula C8H7BrN2 B12597242 3-Bromo-5-(methylamino)benzonitrile CAS No. 644982-56-9

3-Bromo-5-(methylamino)benzonitrile

Cat. No.: B12597242
CAS No.: 644982-56-9
M. Wt: 211.06 g/mol
InChI Key: QDEPCRANUYFKRR-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylamino)benzonitrile is a chemical compound with the molecular formula C8H7BrN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a methylamino group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(methylamino)benzonitrile typically involves the bromination of 5-(methylamino)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, green chemistry principles can be applied to minimize the use of hazardous reagents and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(methylamino)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

3-Bromo-5-(methylamino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methylamino)benzonitrile involves its interaction with specific molecular targets. The bromine and methylamino groups can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylamino-benzonitrile: Similar in structure but with different substitution patterns.

    3-Bromo-4-(methylamino)benzonitrile: Another isomer with the methylamino group at a different position.

    3-Bromo-5-(ethylamino)benzonitrile: Similar compound with an ethylamino group instead of a methylamino group.

Uniqueness

3-Bromo-5-(methylamino)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

644982-56-9

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

3-bromo-5-(methylamino)benzonitrile

InChI

InChI=1S/C8H7BrN2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,11H,1H3

InChI Key

QDEPCRANUYFKRR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)C#N)Br

Origin of Product

United States

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